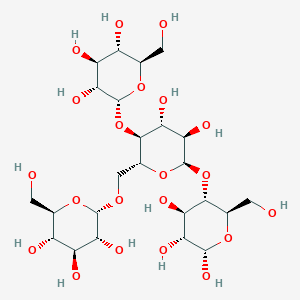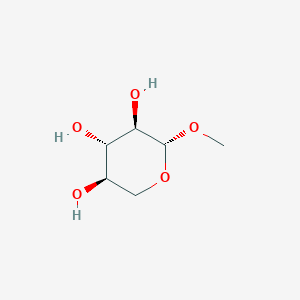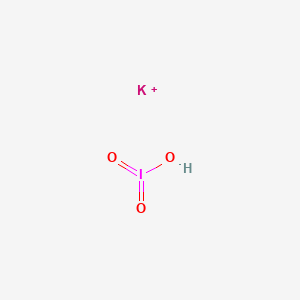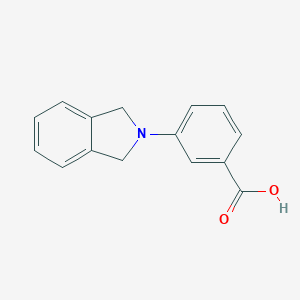
砷
描述
砷离子 (3+),也称为砷 (III) 离子,是砷在 +3 氧化态下带正电荷的离子。砷是一种类金属元素,原子序数为 33,存在于多种矿物中,通常与硫和金属结合。由于其独特的化学性质和反应性,砷离子 (3+) 在环境化学和工业应用中都具有重要意义。
科学研究应用
砷离子 (3+) 在科学研究中具有广泛的应用:
化学: 用作合成有机砷化合物的试剂,以及某些化学反应的催化剂。
生物学: 研究其对生物系统的影响,包括其在酶抑制和与生物分子的相互作用中的作用。
医学: 研究其在癌症治疗中的潜在用途,特别是三氧化二砷用于治疗急性早幼粒细胞白血病。
作用机制
砷离子 (3+) 的作用机制涉及它与细胞成分的相互作用,从而导致各种生化效应:
相似化合物:
锑离子 (3+): 化学行为相似,但毒性低于砷离子 (3+)。
铋离子 (3+): 反应性较低,主要用于医药应用。
磷离子 (3+): 化学性质相似,但更常见于有机化合物中。
独特性: 砷离子 (3+) 具有很高的反应性和毒性,使其成为宝贵的工业试剂和有效的生物制剂。 它能够与各种配体形成稳定的络合物,并在环境化学中发挥重要作用,使其与其他类似化合物有所区别 .
生化分析
Biochemical Properties
Arsenic interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions. Microorganisms metabolize arsenic through different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter, metabolize the activity of inorganic arsenic to generate their energy .
Cellular Effects
Arsenic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Arsenic induces cardiovascular impairments, including oxidative stress, epigenetic modifications, chromatin instability, subcellular damage, and premature aging .
Molecular Mechanism
The molecular mechanism of arsenic action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Arsenic is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated .
Temporal Effects in Laboratory Settings
The effects of arsenic change over time in laboratory settings. Arsenic exposure generally suppresses the antioxidants, but increases the oxidants . The average concentration of arsenic in 2015 was higher than that in 2016 and 2017, exceeding the standard value .
Dosage Effects in Animal Models
The effects of arsenic vary with different dosages in animal models. Arsenic exposure can lead to developmental effects in offspring, including birth defects and neurobehavioral deficits . Chronic arsenic toxicity affects multiple physiological systems and can cause serious health issues .
Metabolic Pathways
Arsenic is involved in several metabolic pathways. It is metabolized through oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated .
Transport and Distribution
Arsenic is transported and distributed within cells and tissues. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, arsenic gets metabolized into different forms .
Subcellular Localization
The subcellular localization of arsenic and its effects on activity or function include targeting signals or post-translational modifications that direct it to specific compartments or organelles . Arsenic is highly expressed and located in both the cytoplasm and nucleus .
准备方法
合成路线和反应条件: 砷离子 (3+) 的制备通常涉及元素砷或含砷化合物的氧化。一种常见的方法是将三氧化二砷 (As2O3) 溶解在盐酸 (HCl) 中,生成三氯化砷 (AsCl3)。然后可以将三氯化砷水解生成砷离子 (3+)。
工业生产方法: 砷离子 (3+) 的工业生产通常涉及含砷矿石的提纯。在氧气存在下焙烧矿石,生成三氧化二砷,然后加工成砷离子 (3+)。 高纯度砷化合物对于半导体行业的应用至关重要 .
化学反应分析
反应类型: 砷离子 (3+) 会发生各种化学反应,包括:
氧化: 在强氧化剂的存在下,砷离子 (3+) 可以被氧化成砷离子 (5+)。
还原: 在还原条件下,它可以被还原成元素砷或砷离子 (1+)。
取代: 砷离子 (3+) 可以与配体(如氯离子、氢氧根和硫化物)发生取代反应。
常见试剂和条件:
氧化: 高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等强氧化剂。
还原: 在酸性条件下,硼氢化钠 (NaBH4) 或锌 (Zn) 等还原剂。
取代: 存在于水溶液中的配体,如氯离子 (Cl-)、氢氧根 (OH-) 和硫化物 (S2-)。
主要产物:
氧化: 砷离子 (5+) 化合物。
还原: 元素砷或低氧化态砷化合物。
取代: 各种砷-配体络合物.
相似化合物的比较
Antimony cation (3+): Similar in chemical behavior but less toxic than arsenic cation (3+).
Bismuth cation (3+): Less reactive and used primarily in medicinal applications.
Phosphorus cation (3+): Shares similar chemical properties but is more commonly found in organic compounds.
Uniqueness: Arsenic cation (3+) is unique due to its high reactivity and toxicity, making it both a valuable industrial reagent and a potent biological agent. Its ability to form stable complexes with various ligands and its significant role in environmental chemistry further distinguish it from other similar compounds .
属性
CAS 编号 |
7440-38-2 |
|---|---|
分子式 |
As+3 |
分子量 |
74.92159 g/mol |
IUPAC 名称 |
arsenic(3+) |
InChI |
InChI=1S/As/q+3 |
InChI 键 |
LULLIKNODDLMDQ-UHFFFAOYSA-N |
SMILES |
[As] |
规范 SMILES |
[As+3] |
沸点 |
1135 °F at 760 mmHg (sublimes) (USCG, 1999) 1135 °F (sublimes) Sublimes |
颜色/形态 |
IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS Silver-gray or tin-white, brittle ... solid. Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid Yellow, and gray or metallic |
密度 |
5.727 at 77 °F (USCG, 1999) - Denser than water; will sink 5.778 @ 25 °C 5.7 g/cm³ 5.73 (metal) |
熔点 |
> 615 °C |
Key on ui other cas no. |
7440-38-2 7784-42-1 |
物理描述 |
Solid |
Pictograms |
Acute Toxic; Environmental Hazard |
保质期 |
LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3 |
溶解度 |
Insoluble (NIOSH, 2024) Insol in caustic and nonoxidizing acids Insoluble in water Solubility in water: none Insoluble |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C 0 mmHg (approx) depends upon the specific compound |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
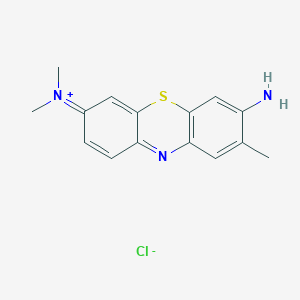
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)



